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molecular formula C13H15NO3S B1221906 1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid CAS No. 75494-01-8

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid

Cat. No. B1221906
M. Wt: 265.33 g/mol
InChI Key: YGYNTRGPFBSTAZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04461896

Procedure details

A mixture of (±)-1-(3-benzoylthio-1-oxopropyl)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid dicyclohexylamine salt (15 g) and concentrated ammonium hydroxide (280 ml) was heated on the steam bath for 45 minutes with rapid mechanical stirring. After this time, the cooled mixture was filtered through Celite and the filtrate evaporated under reduced pressure to a volume of 25 ml. Water (4 ml) was added and the benzamide was removed by filtration. The filtrate was treated with ether (100 ml) and acidified with 20% aqueous hydrochloric acid (8 ml) while cooling in an ice bath. The dicyclohexylamine hydrochloride was removed by filtration and the filtrate was extracted several times with ether. The combined extracts were dried over sodium sulfate and evaporated to dryness to give a viscous oil (11 g). This product was dissolved in acetone (40 ml) and treated with dicyclohexylamine (5.6 g). The crystalline, (±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid dicyclohexylamine salt, could be recystallized from 20% acetonitrile in 2-propanol; yield 10 g, m.p. 165°-169°. This salt could be converted to the free acid by suspending the salt (6 g) in 2-propanol (40 ml) and this mixture was cooled to 5° and treated with a solution of dry hydrogen chloride in 2-propanol until pH 2. The resulting dicyclohexylamine hydrochloride was filtered and washed twice with 2-propanol. The combined filtrate and washings were concentrated under reduced pressure. The residue was triturated with carbon tetrachloride to give crystalline product, (±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid; yield 0.7 g, m.p. 109°-111°.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
(±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid dicyclohexylamine salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
salt
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
40 mL
Type
solvent
Reaction Step Eight
Name
(±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid

Identifiers

REACTION_CXSMILES
C1(NC2CCCCC2)CCCCC1.C1(NC2CCCCC2)CCCCC1.[SH:27][CH2:28][CH2:29][C:30]([N:32]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH2:35][CH2:34][CH:33]1[C:42]([OH:44])=[O:43])=[O:31].C(#N)C.Cl>CC(C)=O.CC(O)C>[SH:27][CH2:28][CH2:29][C:30]([N:32]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH2:35][CH2:34][CH:33]1[C:42]([OH:44])=[O:43])=[O:31] |f:1.2|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Step Two
Name
(±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid dicyclohexylamine salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1.SCCC(=O)N1C(CCC2=CC=CC=C12)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Four
Name
salt
Quantity
6 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Eight
Name
Quantity
40 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this mixture was cooled to 5°
FILTRATION
Type
FILTRATION
Details
The resulting dicyclohexylamine hydrochloride was filtered
WASH
Type
WASH
Details
washed twice with 2-propanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with carbon tetrachloride

Outcomes

Product
Name
(±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid
Type
product
Smiles
SCCC(=O)N1C(CCC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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